

Structural Elucidation of **trans-2-Undecen-1-ol**: A Technical Guide

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Compound of Interest

Compound Name: *trans-2-Undecen-1-ol*

CAS No.: 37617-03-1

Cat. No.: B1580871

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Executive Summary

This technical guide details the structural elucidation of **trans-2-Undecen-1-ol** (CAS: 75039-84-8), a primary allylic fatty alcohol of significant biological and industrial interest. As a "Type I" insect pheromone component and a functional flavor/fragrance agent, precise stereochemical characterization is critical; the biological activity of the trans (

) isomer often differs drastically from its cis (

) counterpart.

This document moves beyond basic spectral listing to establish a self-validating analytical workflow. We integrate Mass Spectrometry (MS) for mass identification, Infrared Spectroscopy (IR) for functional group and initial stereochemical screening, and Nuclear Magnetic Resonance (NMR) as the definitive probe for geometric configuration. Finally, we outline a synthetic validation protocol to confirm the structural assignment.

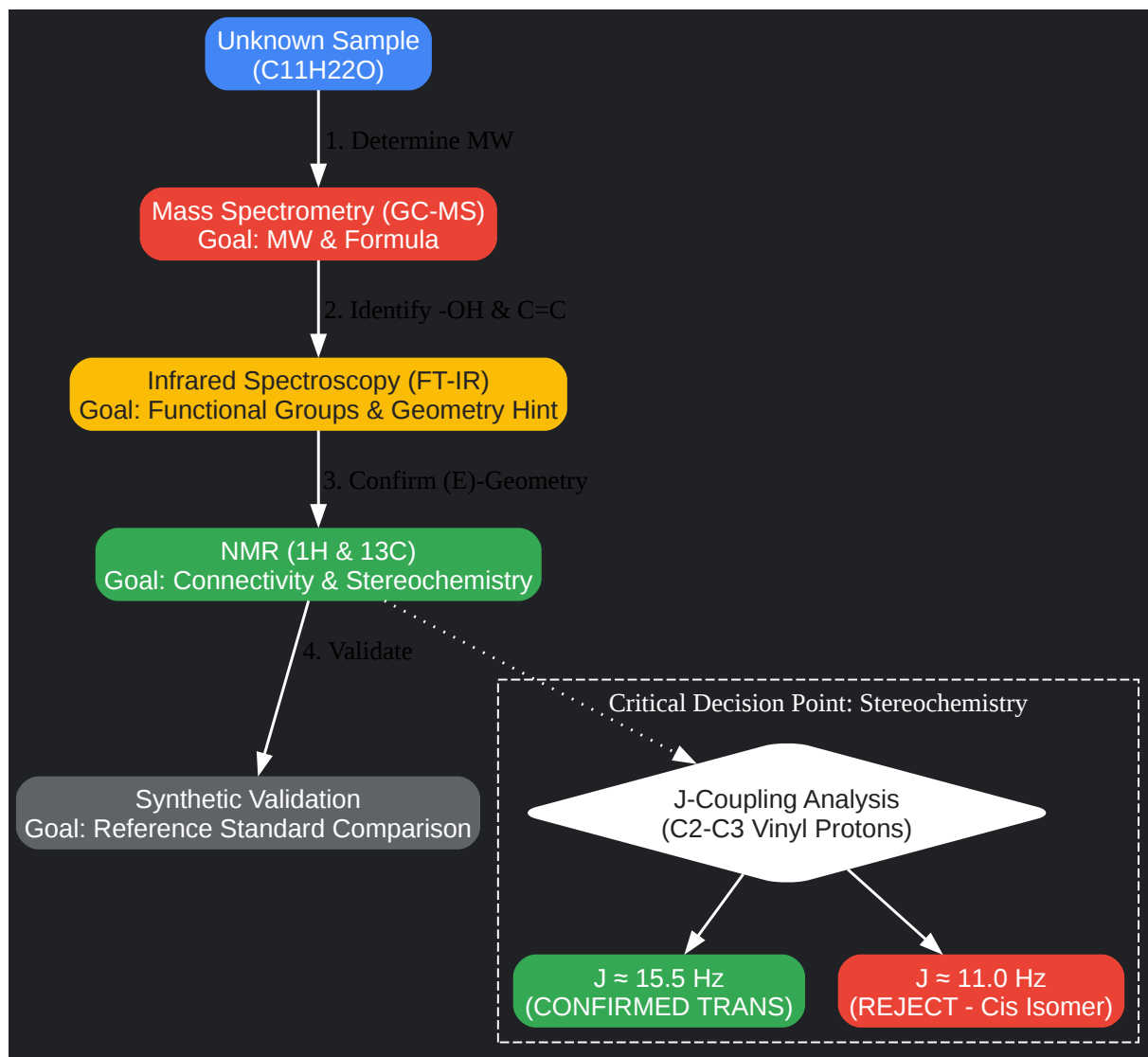
Chemical Profile & Significance[1][2]

Property	Data
IUPAC Name	()-Undec-2-en-1-ol
Formula	
Molecular Weight	170.29 g/mol
Boiling Point	~100-102 °C (at 2 mmHg)
Key Feature	-unsaturation with -geometry

Biological Context: **trans-2-Undecen-1-ol** serves as a chemical signal in various arthropods. It functions within the "Type I" class of lepidopteran pheromones (C10–C18 straight chains with terminal functional groups).[1] In drug development and agricultural pest control, distinguishing this isomer from the cis-isomer is non-negotiable, as receptor binding is highly stereospecific.

The Elucidation Workflow

The following logic flow illustrates the hierarchical approach to solving the structure, moving from elemental composition to precise stereochemistry.



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Figure 1: Hierarchical workflow for the structural determination of **trans-2-Undecen-1-ol**.

Spectroscopic Analysis & Causality

Mass Spectrometry (MS): The Fragmentation Logic

In Electron Ionization (EI) MS, primary alcohols often fail to show a strong molecular ion (M⁺).

- Molecular Ion:

170 (often weak or absent).

- Dehydration Peak:

152 (

).

The loss of water is rapid in alcohols, often making this the highest mass peak observed.

- Allylic Cleavage: The double bond at C2 facilitates cleavage between C1 and C2, but more characteristically, cleavage often occurs to stabilize the allylic cation.

- Base Peak: Often

57 (

) or

55 (

) due to hydrocarbon chain fragmentation.

Infrared Spectroscopy (IR): The Geometric Marker

While the O-H stretch (

cm

) confirms the alcohol, the fingerprint region contains the critical stereochemical evidence.

- Diagnostic Band: A strong absorption band at 960–980 cm

corresponds to the C-H out-of-plane bending of a trans-disubstituted alkene.

- Differentiation: The cis () isomer typically absorbs at 675–730 cm . The presence of the 970 cm peak and absence of the 700 cm peak provides strong initial evidence for the trans configuration.

Nuclear Magnetic Resonance (NMR): The Definitive Proof

NMR is the primary tool for confirming the trans geometry. The scalar coupling constant () between the vinyl protons is physically determined by the dihedral angle between the C-H bonds. NMR Analysis (500 MHz, CDCl):

- C1 Methylene (): Appears as a doublet (or broad doublet) at 4.05–4.15 ppm.
- Vinyl Protons (C2 & C3):
 - H-C2: A doublet of triplets (dt) around 5.6–5.7 ppm.
 - H-C3: A doublet of triplets (dt) around 5.7–5.8 ppm.
- The "Smoking Gun" (Coupling Constant): The coupling between H-C2 and H-C3 () will be approximately 15.5 Hz.

- Why this matters: Karplus relationships dictate that trans protons (180° dihedral) have large values (12–18 Hz), while cis protons (0° dihedral) have smaller values (6–12 Hz). A value of 15.5 Hz unambiguously assigns the trans configuration.

NMR Analysis:

- C1 (Alcohol): ~63.0 ppm.
- C2/C3 (Alkene): ~125–135 ppm. The specific shifts are affected by the shielding/deshielding cone of the double bond.

Summary of Spectral Data

Technique	Parameter	Characteristic Value	Structural Implication
MS (EI)	Peak	152	Loss of (Alcohol confirmation)
FT-IR	Bending Mode	960–980 cm	Trans-alkene (C-H out-of-plane)
NMR	Coupling ()	15.5 Hz	Trans () Geometry
NMR	Shift ()	4.10 ppm (d)	C1 Methylene adjacent to -OH

Experimental Protocol: Synthesis as Validation

To satisfy the requirement for a "self-validating system," one should not rely solely on the analysis of an unknown. Synthesizing the reference standard guarantees the assignment.

Objective: Synthesize authentic **trans-2-undecen-1-ol** to compare retention times (GC) and spectral data.

Synthetic Route: Reduction of trans-2-Undecenoic Acid

We utilize a Lithium Aluminum Hydride (LAH) reduction. This method preserves the double bond geometry of the starting material (trans-2-undecenoic acid), which is commercially available or easily synthesized via Knoevenagel condensation.

Step-by-Step Protocol

- Preparation: In a flame-dried 3-neck round-bottom flask under Argon atmosphere, suspend Lithium Aluminum Hydride (LAH) (1.2 equiv) in anhydrous diethyl ether ().
- Addition: Cool the solution to 0°C. Add trans-2-undecenoic acid (dissolved in) dropwise over 30 minutes. Note: The acid functionality is reduced to the primary alcohol.
- Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor via TLC (Hexane:EtOAc 8:2).
- Quenching (Fieser Method): Cool to 0°C. Carefully add water (mL), then 15% NaOH (mL), then water (mL) to precipitate aluminum salts.
- Isolation: Filter the granular precipitate. Dry the filtrate over and concentrate under reduced pressure.
- Purification: Purify via flash column chromatography (Silica gel) to yield pure **trans-2-undecen-1-ol**.



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Figure 2: Synthetic pathway for generating the reference standard.

References

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